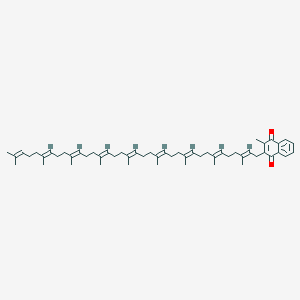

Menaquinone 9

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRXHNIUHQUASO-UVZVDVBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317587 | |

| Record name | Menaquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-39-7 | |

| Record name | Menaquinone 9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menaquinone 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENAQUINONE 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3YR8XD3W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Menaquinone-9 Biosynthesis Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the menaquinone-9 (MK-9) biosynthesis pathway in Escherichia coli. Menaquinones, also known as vitamin K2, are essential components of the electron transport chain in many bacteria, playing a crucial role in anaerobic respiration. Understanding this pathway is of significant interest for basic research and for the development of novel antimicrobial agents targeting bacterial-specific metabolic routes. While the primary menaquinone in E. coli is menaquinone-8 (MK-8), this guide will also address the synthesis of the minor component, MK-9.

The Core Biosynthesis Pathway of Menaquinones in E. coli

E. coli synthesizes menaquinones via the well-characterized o-succinylbenzoate (OSB) pathway, which is distinct from the alternative futalosine pathway found in some other prokaryotes.[1] The pathway originates from the central metabolite chorismate, a product of the shikimate pathway. A series of enzymatic reactions, catalyzed by proteins encoded by the men gene cluster, converts chorismate into the naphthoquinone ring of menaquinones. The length of the isoprenoid side chain is determined by a specific prenyl diphosphate synthase.

The biosynthesis can be broadly divided into two stages: the synthesis of the soluble naphthoquinone headgroup, 1,4-dihydroxy-2-naphthoate (DHNA), in the cytoplasm, and the subsequent prenylation and methylation steps that occur at the cell membrane.[2]

Biosynthesis of the Naphthoquinone Headgroup (DHNA)

The formation of DHNA from chorismate involves a series of seven enzymatic steps:

-

Chorismate to Isochorismate: The pathway initiates with the conversion of chorismate to isochorismate, catalyzed by isochorismate synthase , encoded by the menF gene.[3]

-

Addition of α-ketoglutarate: SEPHCHC synthase (menD) catalyzes the addition of α-ketoglutarate to isochorismate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[4] This enzyme was initially thought to directly produce SHCHC, but SEPHCHC has been identified as the true enzymatic product.

-

Pyruvate Elimination: SHCHC synthase (menH) then removes the enolpyruvyl group from SEPHCHC to yield 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).

-

Aromatization: OSB synthase (menC) catalyzes the dehydration of SHCHC to form the aromatic compound o-succinylbenzoate (OSB).

-

CoA Ligation: OSB-CoA synthase (menE) activates OSB by ligating it to Coenzyme A, forming OSB-CoA.

-

Naphthoate Ring Formation: DHNA synthase (menB) catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoate (DHNA).[5]

-

Thioester Hydrolysis: A thioesterase, encoded by the menI gene, is responsible for the hydrolysis of any remaining DHNA-CoA to DHNA.

Formation of Menaquinone-9 from DHNA

The final steps of menaquinone biosynthesis occur at the cell membrane and involve the attachment of the isoprenoid side chain and a final methylation step.

-

Prenylation: DHNA:polyprenyltransferase (menA) is a membrane-bound enzyme that attaches a polyprenyl diphosphate side chain to DHNA, forming demethylmenaquinone (DMK). In the case of MK-9, this side chain is a 45-carbon nonaprenyl group derived from solanesyl diphosphate. E. coli primarily produces octaprenyl diphosphate (for MK-8) via the enzyme octaprenyl diphosphate synthase (ispB). The synthesis of minor amounts of MK-9 suggests that either IspB has some promiscuity to create longer chains or another, as-yet-unidentified enzyme, is responsible for synthesizing solanesyl diphosphate. Heterologous expression of solanesyl diphosphate synthases in E. coli has been shown to result in the production of menaquinones with C45 side chains.

-

Methylation: The final step is the methylation of demethylmenaquinone-9 (DMK-9) at the C2 position of the naphthoquinone ring to form menaquinone-9 (MK-9). This reaction is catalyzed by demethylmenaquinone methyltransferase , encoded by the menG (also known as ubiE) gene, using S-adenosyl-L-methionine (SAM) as the methyl donor.

Visualization of the Menaquinone-9 Biosynthesis Pathway

The following diagram illustrates the enzymatic steps involved in the biosynthesis of Menaquinone-9 in E. coli.

Quantitative Data

| Enzyme (Gene) | Substrate(s) | Product(s) | Kinetic Parameters | Reference(s) |

| MenD (SEPHCHC synthase) | Isochorismate, α-Ketoglutarate | SEPHCHC, CO2, Pyruvate | Follows a Ping-Pong kinetic mechanism. Exhibits cooperativity with respect to both substrates. | |

| MenA (DHNA:polyprenyltransferase) | DHNA, Polyprenyl diphosphate | Demethylmenaquinone, CO2, PPi | Apparent Km for DHNA: 8.2 µM (for M. tuberculosis MenA)Apparent Km for farnesyl diphosphate: 4.3 µM (for M. tuberculosis MenA) | |

| MenH (SHCHC synthase) | SEPHCHC | SHCHC, Pyruvate | Catalytic triad: Ser86, His232, Asp210. |

Note: Kinetic data for E. coli MenA is limited; data from Mycobacterium tuberculosis is provided as a reference. Further research is needed to fully characterize the kinetics of all enzymes in the E. coli menaquinone biosynthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the menaquinone biosynthesis pathway.

Quantification of Menaquinones by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of menaquinones from E. coli cell cultures.

1. Cell Culture and Harvesting:

-

Grow E. coli cultures under desired experimental conditions (e.g., anaerobic growth to induce menaquinone production).

-

Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and store at -80°C until extraction.

2. Extraction of Menaquinones:

-

Resuspend the cell pellet in a known volume of buffer.

-

Perform lipid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v). For a 1 ml cell suspension, add 2 ml of chloroform and 1 ml of methanol.

-

Vortex the mixture vigorously for 5-10 minutes.

-

Centrifuge at low speed to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Repeat the extraction of the aqueous phase with an additional 2 ml of chloroform.

-

Pool the organic phases.

3. Sample Preparation for HPLC:

-

Evaporate the solvent from the pooled organic phases under a stream of nitrogen gas or using a rotary evaporator.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent for HPLC analysis, such as ethanol or the mobile phase.

4. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and isopropanol (e.g., 3:1, v/v) or a gradient elution can be used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 248 nm.

-

Quantification: Create a standard curve using known concentrations of menaquinone standards (e.g., MK-9). Compare the peak areas of the samples to the standard curve to determine the concentration of MK-9.

Enzyme Assay for MenD (SEPHCHC Synthase)

This spectrophotometric assay measures the activity of MenD by monitoring the consumption of its substrate, isochorismate.

1. Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM thiamine pyrophosphate).

-

Prepare stock solutions of isochorismate and α-ketoglutarate in the reaction buffer.

2. Assay Procedure:

-

In a UV-transparent cuvette, combine the reaction buffer, α-ketoglutarate, and a purified preparation of the MenD enzyme.

-

Initiate the reaction by adding isochorismate.

-

Monitor the decrease in absorbance at 278 nm, which corresponds to the consumption of isochorismate.

-

The rate of the reaction can be calculated from the initial linear phase of the absorbance change, using the molar extinction coefficient of isochorismate.

3. Experimental Workflow Diagram:

Conclusion and Future Directions

The menaquinone biosynthesis pathway in E. coli is a well-established metabolic route, crucial for the bacterium's survival under anaerobic conditions. This guide has provided a detailed overview of the enzymatic steps, the genes involved, and the available quantitative data and experimental protocols.

Despite our current understanding, several areas warrant further investigation. A complete kinetic characterization of all the "Men" enzymes in E. coli is necessary for accurate metabolic modeling and for identifying potential rate-limiting steps. Furthermore, the precise mechanism and regulation of MK-9 synthesis, in contrast to the more abundant MK-8, remains to be fully elucidated. This includes the identification of a native solanesyl diphosphate synthase or a deeper understanding of the substrate promiscuity of octaprenyl diphosphate synthase.

Continued research in these areas will not only enhance our fundamental knowledge of bacterial metabolism but also pave the way for the development of novel antimicrobial strategies targeting this essential pathway.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Clustering of isochorismate synthase genes menF and entC and channeling of isochorismate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Menaquinone (vitamin K2) biosynthesis: nucleotide sequence and expression of the menB gene from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Menaquinone-9 in Bacterial Electron Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-9 (MK-9), a member of the vitamin K2 family, is a critical component of the electron transport chain in a diverse range of bacteria. This lipophilic molecule, embedded within the bacterial cytoplasmic membrane, functions as a key electron carrier, shuttling electrons between various dehydrogenases and terminal reductases. Its central role in both aerobic and anaerobic respiration makes the menaquinone biosynthetic pathway a promising target for the development of novel antimicrobial agents. This in-depth technical guide elucidates the core functions of MK-9 in bacterial electron transport, provides detailed experimental methodologies for its study, and presents key quantitative data to support further research and drug development endeavors.

Core Function of Menaquinone-9 in Electron Transport

Menaquinone-9 participates in the bacterial electron transport chain by accepting electrons from donor complexes, such as NADH dehydrogenase, and transferring them to acceptor complexes, like nitrate reductase or fumarate reductase. This process of electron transfer is coupled to the generation of a proton motive force across the cytoplasmic membrane, which is subsequently utilized for ATP synthesis.

The versatility of the menaquinone pool allows bacteria to adapt to different environmental conditions. In aerobic respiration, menaquinol-9 (the reduced form of MK-9) can transfer electrons to terminal oxidases, which in turn reduce molecular oxygen. Under anaerobic conditions, menaquinol-9 donates electrons to alternative terminal reductases, enabling the use of electron acceptors such as nitrate or fumarate.[1]

Key Enzymatic Interactions

Several key enzyme complexes interact with the menaquinone-9 pool:

-

NADH:Menaquinone Oxidoreductase (Type II NADH Dehydrogenase): This enzyme complex catalyzes the transfer of electrons from NADH to MK-9, reducing it to menaquinol-9 (MKH2-9). This is a primary entry point for electrons into the electron transport chain.

-

Succinate Dehydrogenase: This enzyme can also contribute to the reduction of the menaquinone pool by oxidizing succinate to fumarate.

-

Menaquinol:Nitrate Oxidoreductase (Nitrate Reductase): Under anaerobic conditions, this enzyme complex accepts electrons from MKH2-9 to reduce nitrate (NO3-) to nitrite (NO2-).[2]

-

Menaquinol:Fumarate Oxidoreductase (Fumarate Reductase): In the absence of oxygen and nitrate, bacteria can utilize fumarate as a terminal electron acceptor, with this enzyme catalyzing the transfer of electrons from MKH2-9 to fumarate, producing succinate.

Quantitative Data on Menaquinone-9

Understanding the quantitative aspects of MK-9 is crucial for modeling bacterial metabolism and for the development of targeted inhibitors.

| Parameter | Value | Bacterial Species | Reference |

| Biochemical Standard Potential (E°') | -0.085 V | Not specified | [3] |

| Abundance | Major form of menaquinone | Mycobacterium tuberculosis | [4] |

| Abundance | Present in significant amounts | Escherichia coli | [5] |

| Enzyme | Substrate | Km | Vmax (or kcat) | Bacterial Species | Reference |

| NADH:Menaquinone Oxidoreductase (NDH-2) | NADH | ~2.4 µM | - | Mycobacterium tuberculosis | |

| Menadione (MK-3 analog) | - | - | Mycobacterium tuberculosis | ||

| Nitrate Reductase | Menaquinol (general) | - | Higher with menadiol than duroquinol | Escherichia coli | |

| Fumarate Reductase | Menaquinol-6 | Essential for activity | - | Escherichia coli | |

| o-Succinylbenzoate-CoA Synthetase (MenE) | o-Succinylbenzoate | 16 µM | - | Escherichia coli | |

| ATP | 73.5 µM | - | Escherichia coli | ||

| CoA | 360 µM | - | Escherichia coli |

Visualizing the Role of Menaquinone-9

Diagrams created using the DOT language provide a clear visual representation of the complex biological processes involving MK-9.

Caption: Bacterial Electron Transport Chain with Menaquinone-9.

Experimental Protocols

Extraction and Quantification of Menaquinone-9 from Bacterial Cells

This protocol outlines a common method for extracting and quantifying MK-9 from bacterial cultures using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Bacterial cell pellet

-

Chloroform

-

Methanol

-

n-Hexane

-

2-Propanol

-

Menaquinone-9 standard

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Extraction:

-

Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).

-

Vortex vigorously for 15-20 minutes to ensure thorough extraction of lipids.

-

Add an equal volume of chloroform and water, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower organic (chloroform) phase containing the menaquinones.

-

-

Purification (Optional): The crude lipid extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., ethanol or the mobile phase).

-

HPLC Analysis:

-

Inject the reconstituted sample and MK-9 standards onto the HPLC system.

-

Use a mobile phase typically consisting of a mixture of methanol, ethanol, or other organic solvents.

-

Monitor the absorbance at a wavelength of 248 nm or 270 nm.

-

-

Quantification:

-

Identify the MK-9 peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of MK-9 in the sample by interpolating its peak area on the calibration curve.

-

Caption: Workflow for MK-9 Extraction and Quantification.

In Vitro Reconstitution of Menaquinone-9 Dependent Electron Transport

This protocol describes the reconstitution of purified electron transport chain components into proteoliposomes to study MK-9 mediated electron transfer.

Materials:

-

Purified NADH dehydrogenase (or other donor complex)

-

Purified terminal reductase (e.g., nitrate reductase)

-

Liposomes (e.g., prepared from E. coli polar lipids)

-

Menaquinone-9

-

Detergent (e.g., Triton X-100 or octyl glucoside)

-

Bio-Beads or dialysis cassettes for detergent removal

-

Spectrophotometer

Procedure:

-

Proteoliposome Preparation:

-

Solubilize liposomes with a detergent.

-

Add the purified enzyme complexes and MK-9 to the solubilized liposomes.

-

Incubate to allow for incorporation of the proteins and MK-9 into the lipid bilayer.

-

-

Detergent Removal: Remove the detergent slowly by dialysis or with Bio-Beads to allow for the formation of sealed proteoliposomes.

-

Activity Assay:

-

Add the electron donor (e.g., NADH) to the outside of the proteoliposomes.

-

Add the electron acceptor (e.g., nitrate) to the outside.

-

Monitor the oxidation of the donor (e.g., decrease in absorbance at 340 nm for NADH) or the reduction of the acceptor over time.

-

Construction of Menaquinone Biosynthesis Gene Knockout Mutants

Creating knockout mutants for genes in the menaquinone biosynthesis pathway is a powerful tool to study the in vivo function of MK-9.

Materials:

-

E. coli strain (e.g., K-12)

-

Plasmids for homologous recombination (e.g., pKD46, pKD4, pCP20)

-

Primers for amplifying the antibiotic resistance cassette with flanking homology regions to the target gene

-

Antibiotics (e.g., kanamycin, ampicillin, chloramphenicol)

-

Electroporator

Procedure (Lambda Red Recombineering):

-

Prepare Electrocompetent Cells: Grow the E. coli strain carrying the pKD46 plasmid (expressing the lambda Red recombinase) at 30°C to mid-log phase and induce the recombinase with arabinose. Prepare electrocompetent cells.

-

Generate Targeting Cassette: Amplify an antibiotic resistance cassette (e.g., from pKD4) using PCR with primers that have 5' extensions homologous to the regions flanking the target men gene.

-

Electroporation: Electroporate the purified PCR product into the electrocompetent cells.

-

Selection: Plate the cells on agar containing the appropriate antibiotic to select for recombinants where the target gene has been replaced by the resistance cassette.

-

Verification: Verify the correct insertion of the resistance cassette and deletion of the target gene by PCR and sequencing.

-

Curing of Plasmids: Remove the temperature-sensitive pKD46 plasmid by growing the cells at 37°C or 42°C. The antibiotic resistance cassette can also be removed using the FLP recombinase expressed from the pCP20 plasmid, leaving a small "scar" sequence.

Caption: Workflow for Creating a men Gene Knockout Mutant.

Conclusion

Menaquinone-9 is an indispensable component of the bacterial electron transport chain, enabling energy generation under both aerobic and anaerobic conditions. Its unique presence in bacteria and its central metabolic role make it an attractive target for the development of new antibacterial therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the function of MK-9 and to explore strategies for its inhibition. A thorough understanding of the intricacies of MK-9-dependent electron transport will be instrumental in the fight against antibiotic-resistant bacteria.

References

- 1. menaquinone-biosynthesis-mutants-of-escherichia-coli-k-12-requiring-2-succinylbenzoate - Ask this paper | Bohrium [bohrium.com]

- 2. caymanchem.com [caymanchem.com]

- 3. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Menaquinone-9 in Anaerobic Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Menaquinone-9 (MK-9), a vital lipid-soluble electron carrier, is a cornerstone of anaerobic respiration in a multitude of bacteria, including the well-studied model organism Escherichia coli and the significant human pathogen Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the core functions of MK-9 in these bioenergetic pathways, offering quantitative data, detailed experimental methodologies, and visual representations of the key processes to facilitate a comprehensive understanding for research and drug development applications.

Core Function of Menaquinone-9 in Anaerobic Electron Transport Chains

Under anaerobic conditions, when oxygen is unavailable as a terminal electron acceptor, many bacteria switch to alternative electron acceptors such as nitrate, fumarate, and dimethyl sulfoxide (DMSO) to sustain cellular energy production. Menaquinone-9, a member of the vitamin K2 family, functions as a crucial mobile electron carrier within the cell membrane, shuttling electrons from various dehydrogenases to terminal reductases.[1][2] The biosynthesis of menaquinones is significantly upregulated under anaerobic conditions to support these respiratory chains.[3]

The versatility of the menaquinone pool allows bacteria to adapt to diverse anaerobic environments by utilizing a range of electron donors and acceptors.[4] The lower redox potential of the menaquinone/menaquinol couple (MK/MKH2), approximately -74 mV, is particularly suited for electron transfer to these alternative acceptors.[5] In E. coli, the menaquinone pool is essential for the function of several key anaerobic respiratory enzymes, including nitrate reductase, fumarate reductase, and DMSO reductase.

Quantitative Data on Menaquinone-9 in Anaerobic Respiration

The following tables summarize key quantitative parameters related to the function of menaquinone-9 in anaerobic respiration, primarily focusing on data from Escherichia coli.

| Parameter | Organism | Condition | Value | Reference |

| Menaquinone Pool Composition & Concentration | ||||

| Total Naphthoquinone Content (MK + DMK) | Escherichia coli | Anaerobic (Glucose) | 3-4 times higher than aerobic | |

| Menaquinone as % of Total Naphthoquinones | Escherichia coli | Anaerobic (Fumarate or DMSO as acceptor) | 94% | |

| Menaquinone-9 extracted from purified Nitrate Reductase (αβ dimer) | Escherichia coli | Anaerobic | 0.97 mol/mol of αβ dimer | |

| Total Naphthoquinone extracted from purified Nitrate Reductase (αβγ complex) | Escherichia coli | Anaerobic | >6:1 molar ratio to αβ dimer | |

| Redox Potentials | ||||

| Menaquinone (MK/MKH₂) | In vitro (aqueous solution vs. NHE) | pH 7.0 | -74 mV | |

| Menaquinone-8 (MK-8/MKH₂-8) | Halorhodospira halophila | pH 7.5 | -110 mV | |

| Enzyme Kinetics | ||||

| Km for DMSO (DMSO Reductase) | Escherichia coli HB101 | Anaerobic | 170 ± 60 µM |

Signaling Pathways and Regulatory Networks

The redox state of the menaquinone pool plays a significant role in regulating gene expression in response to changes in oxygen availability. This regulation is often mediated by sensor kinases that detect changes in the cellular redox state.

The ArcB/ArcA Two-Component System

In E. coli, the ArcB/ArcA two-component system is a global regulator of anaerobic gene expression. The sensor kinase ArcB is thought to be regulated by the redox state of the quinone pool. Under anaerobic conditions, the accumulation of reduced menaquinol (MKH₂) is believed to inhibit the kinase activity of ArcB, leading to the dephosphorylation of the response regulator ArcA. Dephosphorylated ArcA is inactive, resulting in the derepression of genes required for anaerobic respiration.

The Rex Regulator

In Gram-positive bacteria like Staphylococcus aureus, the redox-sensing repressor Rex controls the expression of genes involved in anaerobic metabolism. Rex activity is modulated by the intracellular NAD+/NADH ratio, which is indirectly influenced by the activity of the respiratory chain where menaquinone is a key component. When the NADH/NAD+ ratio is high, indicating a reduced intracellular environment typical of anaerobic conditions, NADH binds to Rex, leading to its dissociation from DNA and the derepression of genes for anaerobic respiration and fermentation.

Experimental Protocols

Protocol 1: Extraction and Quantification of Menaquinone-9 from Bacterial Cells

This protocol describes the extraction of menaquinones from bacterial cells and their quantification by high-performance liquid chromatography (HPLC).

Materials:

-

Bacterial cell pellet

-

Chloroform

-

Methanol

-

Deionized water

-

Menaquinone-9 standard

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Harvest bacterial cells by centrifugation and wash the pellet with deionized water.

-

Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v).

-

Agitate the mixture vigorously for 2 hours at room temperature to extract the lipids, including menaquinones.

-

Centrifuge the mixture to separate the phases. Collect the lower chloroform phase containing the lipids.

-

Wash the chloroform phase with a small volume of deionized water to remove any water-soluble contaminants.

-

Evaporate the chloroform extract to dryness under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a known volume of ethanol.

-

Inject an aliquot of the reconstituted extract onto the HPLC system.

-

Separate the menaquinones using a C18 column with an isocratic mobile phase of methanol:isopropanol (3:1, v/v).

-

Detect the menaquinones by their UV absorbance at 248 nm.

-

Quantify the amount of MK-9 by comparing the peak area to a standard curve generated with a known concentration of MK-9 standard.

Protocol 2: Assay for Menaquinol-Dependent Fumarate Reductase Activity

This protocol measures the activity of fumarate reductase using a synthetic menaquinol analog as the electron donor.

Materials:

-

Isolated bacterial membranes containing fumarate reductase

-

Menaquinol-1 (or other suitable menaquinol analog)

-

Fumarate

-

Potassium phosphate buffer, pH 7.4

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of menaquinol-1 by reducing menadione (vitamin K3) with sodium borohydride.

-

Resuspend the isolated bacterial membranes in potassium phosphate buffer.

-

In a cuvette, combine the membrane suspension and fumarate.

-

Initiate the reaction by adding a small volume of the menaquinol-1 solution.

-

Monitor the oxidation of menaquinol-1 by the decrease in absorbance at 262 nm.

-

Calculate the rate of fumarate reductase activity from the initial linear rate of absorbance change, using the molar extinction coefficient for menaquinol-1.

Protocol 3: Assay for Menaquinol-Dependent Nitrate Reductase Activity

This protocol measures the activity of nitrate reductase by quantifying the production of nitrite.

Materials:

-

Isolated bacterial membranes containing nitrate reductase

-

Menaquinol-1 (or other suitable menaquinol analog)

-

Potassium nitrate

-

Potassium phosphate buffer, pH 7.0

-

Sulfanilamide solution

-

N-(1-naphthyl)ethylenediamine (NED) solution

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of menaquinol-1 as described in Protocol 2.

-

Resuspend the isolated bacterial membranes in potassium phosphate buffer.

-

In a reaction tube, combine the membrane suspension and potassium nitrate.

-

Initiate the reaction by adding menaquinol-1.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the sulfanilamide solution, followed by the NED solution. This will form a colored azo dye with any nitrite produced.

-

Measure the absorbance of the colored solution at 540 nm.

-

Quantify the amount of nitrite produced by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the nitrate reductase activity as the rate of nitrite production.

Experimental Workflows

The study of menaquinone-9's role in anaerobic respiration typically involves a series of interconnected experimental procedures.

Conclusion

Menaquinone-9 is an indispensable component of anaerobic respiratory chains in a wide array of bacteria. Its unique redox properties and central role in electron transport make it a compelling target for the development of novel antimicrobial agents. A thorough understanding of its function, regulation, and interaction with respiratory enzymes, supported by robust quantitative data and detailed experimental protocols, is essential for advancing research in this field and for the rational design of new therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted role of menaquinone-9 in bacterial physiology and pathogenesis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Vitamin K - Wikipedia [en.wikipedia.org]

- 3. Differential roles for menaquinone and demethylmenaquinone in anaerobic electron transport of E. coli and their fnr-independent expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in the redox state and composition of the quinone pool of Escherichia coli during aerobic batch-culture growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. All three quinone species play distinct roles in ensuring optimal growth under aerobic and fermentative conditions in E. coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

Menaquinone-9 structure and chemical properties

An In-depth Examination of the Structure, Properties, and Biological Roles of a Key Vitamin K2 Analog for Researchers, Scientists, and Drug Development Professionals

Menaquinone-9 (MK-9), a vital member of the vitamin K2 family, plays a crucial role in various physiological processes, ranging from blood coagulation to bacterial bioenergetics. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and key biological signaling pathways of MK-9, supplemented with experimental methodologies for its study.

Chemical Structure and Properties

Menaquinone-9 is a lipid-soluble vitamin characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain composed of nine isoprenoid units in an all-trans configuration.[1][2] This lipophilic side chain dictates its localization within cellular membranes and influences its biological activity.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione[1] |

| CAS Number | 523-39-7[3] |

| Synonyms | MK-9, Vitamin K2(45)[4] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅₆H₈₀O₂ |

| Molecular Weight | 785.23 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 60-61 °C |

| Boiling Point | 807.6 ± 65.0 °C (Predicted) |

| Solubility | Soluble in Chloroform (100 mg/ml); Slightly soluble in Benzene, Ethyl Acetate |

| Stability | Light and temperature sensitive; Stable for ≥ 4 years at -20°C |

| UV Absorption (λmax) | 249, 270, 315 nm |

Biological Significance and Signaling Pathways

Menaquinone-9 is a crucial cofactor in essential enzymatic reactions in both eukaryotes and prokaryotes. Its primary functions are centered around the post-translational modification of proteins and as an electron carrier in bacterial respiratory chains.

The Vitamin K Cycle and Gamma-Glutamyl Carboxylation

In vertebrates, menaquinones, including MK-9, are essential cofactors for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational conversion of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in specific proteins, known as vitamin K-dependent proteins (VKDPs). This carboxylation is critical for the biological activity of VKDPs, enabling them to bind calcium ions, which is a prerequisite for their function. Prominent VKDPs include several blood coagulation factors (e.g., prothrombin) and proteins involved in bone metabolism and the prevention of vascular calcification.

The process, known as the vitamin K cycle, involves the oxidation of the reduced form of vitamin K (hydroquinone) to vitamin K epoxide by GGCX, which provides the energy for the carboxylation of glutamate. The resulting vitamin K epoxide is then recycled back to its active hydroquinone form by the enzyme vitamin K epoxide reductase (VKOR).

Figure 1: The Vitamin K Cycle involving Menaquinone-9.

Role in Bacterial Anaerobic Respiration

In many bacteria, particularly Gram-positive species and facultative anaerobes like Escherichia coli, menaquinones are integral components of the anaerobic electron transport chain. Menaquinone-9, in its reduced form (menaquinol-9), acts as a mobile electron carrier, shuttling electrons from dehydrogenases to terminal reductases. A notable example is its role in nitrate respiration, where it donates electrons to nitrate reductase, an enzyme that catalyzes the reduction of nitrate to nitrite. This process is crucial for energy generation under anaerobic conditions.

Figure 2: Role of Menaquinone-9 in the bacterial electron transport chain.

Experimental Protocols

Extraction of Menaquinones from Bacterial Cells

The analysis of menaquinones from bacterial cultures is a common practice in microbial taxonomy and physiology research. A widely used method, as described by Collins et al., involves the following steps. An alternative, faster lysozyme-chloroform-methanol (LCM) method has also been developed.

Collins Method Workflow

-

Cell Harvesting and Lysis: Bacterial cells are harvested and freeze-dried. The dried cells are then subjected to extraction with a chloroform/methanol mixture (2:1, v/v) with continuous stirring overnight.

-

Extraction: The cell debris is removed by filtration.

-

Drying: The extract is dried by evaporation under reduced pressure at a low temperature (35 °C).

-

Purification and Analysis: The crude menaquinone extract is then purified, typically by chromatography, and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC).

Figure 3: Workflow for the extraction of menaquinones from bacteria.

In Vivo Assay for Prothrombin Synthesis

The biological activity of vitamin K compounds, including MK-9, can be assessed by their ability to induce prothrombin synthesis in vitamin K-deficient animal models.

Protocol for Induction of Prothrombin Synthesis in Rats

-

Induction of Vitamin K Deficiency: Male rats are rendered vitamin K deficient through a specialized diet or by administration of a vitamin K antagonist like warfarin.

-

Administration of Menaquinone-9: A solution of MK-9 is administered to the vitamin K-deficient rats.

-

Blood Sampling: Blood samples are collected at specific time points after MK-9 administration.

-

Prothrombin Assay: Plasma is isolated, and the prothrombin concentration is determined using a two-stage assay or an immunoassay that can distinguish between carboxylated (active) and uncarboxylated (inactive) prothrombin. An increase in active prothrombin levels indicates the biological activity of the administered MK-9.

Conclusion

Menaquinone-9 is a multifaceted molecule with significant roles in both eukaryotic and prokaryotic biology. Its well-defined chemical structure and properties underpin its function as a vital cofactor in enzymatic reactions essential for life. A thorough understanding of its signaling pathways and the availability of robust experimental protocols are crucial for ongoing research and the development of novel therapeutic strategies targeting vitamin K-dependent processes.

References

Microbial Menaquinone-9: A Technical Guide to Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-9 (MK-9), a vital member of the vitamin K2 family, plays a crucial role in the electron transport chains of various microorganisms. Its significance extends to human health, with emerging research highlighting its potential benefits. This technical guide provides an in-depth exploration of the natural microbial sources of MK-9, detailing the biosynthetic pathways, quantitative production data, and comprehensive experimental protocols for its isolation and analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and drug development.

Microbial Sources of Menaquinone-9

A diverse range of microorganisms are known to synthesize Menaquinone-9. Key producers include bacteria from the genera Propionibacterium, Lactococcus, and various species within the phylum Actinobacteria, notably the genus Streptomyces.

Propionibacterium

Classical dairy propionibacteria, particularly Propionibacterium freudenreichii, are significant producers of menaquinones, primarily the tetrahydro-menaquinone-9 variant, MK-9(H4). These bacteria are instrumental in the ripening of Swiss-type cheeses, contributing to both flavor development and vitamin K2 content.

Lactococcus

Lactococcus lactis, a lactic acid bacterium extensively used in the dairy industry for the fermentation of cheese and buttermilk, is a known producer of a range of menaquinones, with MK-9 often being a major component.[1] The relative abundance of different menaquinone isoprenologs in L. lactis can be influenced by fermentation conditions.

Actinomycetes

The phylum Actinobacteria is a rich source of secondary metabolites, including menaquinones. Several genera within this phylum are known to produce MK-9 and its hydrogenated derivatives.

-

Streptomyces : This genus is renowned for its production of a vast array of bioactive compounds. Various Streptomyces species have been shown to produce complex mixtures of partially saturated menaquinones with nine isoprene units, with hexa- and octahydrogenated forms being predominant.[2] For instance, Streptomyces palmae has been identified to produce MK-9(H4), MK-9(H6), and MK-9(H2).[3]

-

Mycobacterium : Species within this genus are also known to synthesize dihydrogenated menaquinones with nine isoprene units [MK-9(H2)].[4]

-

Other Actinomycetes : Genera such as Actinomadura also contribute to the diversity of microbial MK-9 sources, producing hexahydrogenated forms of MK-9.[4]

Quantitative Production of Menaquinone-9

The following table summarizes the quantitative data available for Menaquinone-9 production in various microorganisms and fermented products. It is important to note that yields can vary significantly based on the strain, culture conditions, and analytical methods used.

| Microorganism/Product | Menaquinone Form | Concentration/Yield | Reference(s) |

| Lactococcus lactis | MK-9 | Dominating menaquinone species | |

| Total Menaquinones (MK-7 to MK-9) in fermented milk | ~700 nmol/L (~500 ng/g) | ||

| Swiss-type Cheeses (fermented with Propionibacterium) | MK-9(H4) | Varies with cheese type and ripening | |

| Streptomyces species | MK-9(H2), MK-9(H4), MK-9(H6), MK-9(H8) | Predominant forms in various species |

Biosynthesis of Menaquinone-9

The biosynthesis of menaquinones in bacteria is a well-conserved process that involves a series of enzymatic reactions encoded by the men gene cluster (menA through menG). The pathway initiates from chorismate, a key intermediate in the shikimate pathway.

The Menaquinone Biosynthetic Pathway

The synthesis of the menaquinone headgroup and its subsequent prenylation are outlined below:

-

Chorismate to Isochorismate: The pathway begins with the conversion of chorismate to isochorismate, catalyzed by isochorismate synthase (MenF) .

-

Formation of SEPHCHC: Isochorismate is then converted to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) by the action of SEPHCHC synthase (MenD) .

-

Synthesis of SHCHC: SEPHCHC dehydratase (MenH) catalyzes the elimination of the enolpyruvyl group to form 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).

-

Aromatization to OSB: The aromatization of SHCHC to o-succinylbenzoate (OSB) is carried out by OSB synthase (MenC) .

-

Activation of OSB: OSB-CoA synthase (MenE) activates OSB to its coenzyme A thioester, OSB-CoA.

-

Naphthoate Ring Formation: The cyclization of OSB-CoA to form the bicyclic 1,4-dihydroxy-2-naphthoate (DHNA) is catalyzed by DHNA-CoA synthase (MenB) .

-

Prenylation: The enzyme DHNA polyprenyltransferase (MenA) attaches the nonaprenyl side chain (a C45 isoprenoid) to DHNA, forming demethylmenaquinone-9 (DMK-9).

-

Methylation: The final step is the methylation of DMK-9 to yield Menaquinone-9 (MK-9), a reaction catalyzed by DMK methyltransferase (MenG) .

Regulatory Mechanisms

The menaquinone biosynthetic pathway is subject to regulation to maintain cellular homeostasis. In Mycobacterium tuberculosis, a feedback inhibition mechanism has been identified where the downstream metabolite 1,4-dihydroxy-2-naphthoate (DHNA) acts as a negative allosteric regulator of MenD, the first committed enzyme in the pathway. This represents a key control point in menaquinone biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of Menaquinone-9 from microbial cultures.

Extraction of Menaquinones from Bacterial Biomass

Protocol 1: Chloroform-Methanol Extraction

This is a widely used method for the extraction of lipids, including menaquinones.

-

Cell Harvesting: Centrifuge the microbial culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge. The wet cell pellet can be used directly or after lyophilization.

-

Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (typically in a 2:1 v/v ratio).

-

Agitation: Stir or shake the suspension vigorously for an extended period (e.g., overnight) at room temperature to ensure complete extraction.

-

Phase Separation: Add water to the mixture to induce phase separation. The lower chloroform phase will contain the lipids, including menaquinones.

-

Collection: Carefully collect the lower chloroform phase.

-

Drying: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.

-

Storage: Store the dried extract at -20°C or lower under an inert atmosphere to prevent degradation.

Purification of Menaquinone-9

The crude extract can be further purified using chromatographic techniques.

Protocol 2: Solid-Phase Extraction (SPE)

-

Column Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Dissolve the crude extract in a small volume of the conditioning solvent and load it onto the SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent to remove non-polar impurities.

-

Elution: Elute the menaquinones using a solvent of intermediate polarity (e.g., a mixture of n-hexane and diethyl ether).

-

Drying and Storage: Evaporate the solvent from the collected fraction and store the purified extract as described above.

Quantification of Menaquinone-9 by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of menaquinones.

Protocol 3: Reversed-Phase HPLC with UV or Fluorescence Detection

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a UV or fluorescence detector, and an autosampler.

-

Mobile Phase: A typical mobile phase consists of a mixture of organic solvents such as methanol, ethanol, isopropanol, and/or acetonitrile, often in an isocratic or gradient elution mode.

-

Standard Preparation: Prepare a series of standard solutions of authentic Menaquinone-9 of known concentrations in a suitable solvent (e.g., ethanol).

-

Sample Preparation: Dissolve the purified extract in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection:

-

UV Detection: Monitor the absorbance at approximately 248 nm or 270 nm.

-

Fluorescence Detection: For enhanced sensitivity, post-column reduction of menaquinones to menaquinols can be performed using a zinc catalyst, followed by fluorescence detection (Excitation: ~240 nm, Emission: ~430 nm).

-

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the MK-9 standards against their respective concentrations.

-

Identify the MK-9 peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the amount of MK-9 in the sample by interpolating its peak area on the calibration curve.

-

Visualizations

Menaquinone-9 Biosynthetic Pathway

Caption: The biosynthetic pathway of Menaquinone-9 from chorismate.

Experimental Workflow for MK-9 Analysis

Caption: A general workflow for the analysis of Menaquinone-9 from microbial sources.

Regulatory Feedback Loop in MK Biosynthesis

Caption: Allosteric feedback inhibition of MenD by DHNA in Menaquinone biosynthesis.

References

- 1. Frontiers | Engineering Lactococcus lactis for Increased Vitamin K2 Production [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Streptomyces palmae sp. nov., isolated from oil palm (Elaeis guineensis) rhizosphere soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Menaquinone composition in the classification and identification of aerobic actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Regulation of Menaquinone-9 Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone-9 (MK-9), a vital component of the electron transport chain in many bacteria, plays a critical role in cellular respiration and anaerobic metabolism. The biosynthesis of MK-9 is a complex, multi-step process that is tightly regulated at both the genetic and enzymatic levels to meet the metabolic demands of the cell. This technical guide provides an in-depth overview of the genetic and enzymatic machinery responsible for MK-9 synthesis, with a primary focus on the model organism Escherichia coli and the pathogen Mycobacterium tuberculosis. We will explore the core biosynthetic pathway, the enzymes involved, their kinetic properties, and the intricate regulatory networks that govern their expression and activity. Detailed experimental protocols for key enzymatic assays and visualizations of the regulatory pathways are provided to facilitate further research and drug development efforts targeting this essential metabolic pathway.

The Menaquinone-9 Biosynthesis Pathway

The synthesis of menaquinone initiates from the central metabolite chorismate, a key branch point in the shikimate pathway.[1][2] The pathway involves a series of enzymatic reactions that can be broadly divided into three stages: 1) formation of the bicyclic naphthoate ring, 2) synthesis of the nonaprenyl side chain, and 3) prenylation and methylation to form the final MK-9 molecule. In E. coli, the majority of the genes encoding the enzymes for the naphthoate ring formation are clustered in the men operon.[3][4]

The core biosynthetic pathway is illustrated below:

Figure 1: The Menaquinone-9 biosynthetic pathway in E. coli.

Genes and Enzymes of Menaquinone-9 Synthesis

The enzymes responsible for the conversion of chorismate to MK-9 are encoded by the men genes. In E. coli, these genes are primarily organized in an operon located at approximately 51 minutes on the chromosome.[5] The final methylation step is catalyzed by an enzyme also involved in ubiquinone biosynthesis, encoded by the ubiE gene, which is sometimes referred to as menG.

Table 1: Genes and Enzymes in the Menaquinone-9 Biosynthesis Pathway of E. coli

| Gene | Enzyme Name | EC Number | Function |

| menF | Isochorismate synthase | 5.4.4.2 | Catalyzes the conversion of chorismate to isochorismate. |

| menD | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase | 2.2.1.9 | Catalyzes the condensation of isochorismate and α-ketoglutarate to form SEPHCHC. |

| menH | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) synthase | 3.1.1.- | Catalyzes the conversion of SEPHCHC to SHCHC. |

| menC | o-succinylbenzoate (OSB) synthase | 4.2.1.113 | Catalyzes the aromatization of SHCHC to OSB. |

| menE | o-succinylbenzoate-CoA ligase | 6.2.1.26 | Activates OSB by ligating it to Coenzyme A. |

| menB | 1,4-dihydroxy-2-naphthoate (DHNA) synthase | 4.1.3.36 | Catalyzes the cyclization of OSB-CoA to form DHNA. |

| menA | DHNA-octaprenyltransferase | 2.5.1.74 | Attaches the octaprenyl side chain to DHNA to form demethylmenaquinone. |

| ubiE/menG | Demethylmenaquinone methyltransferase | 2.1.1.163 | Catalyzes the final methylation of demethylmenaquinone to menaquinone. |

Quantitative Data: Enzyme Kinetics and Metabolite Levels

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the intracellular concentrations of its intermediates. While comprehensive kinetic data for all enzymes in the pathway are not available, studies on key enzymes provide insights into their catalytic efficiencies.

Table 2: Kinetic Parameters of Key Menaquinone Biosynthesis Enzymes in E. coli

| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Conditions | Reference(s) |

| MenD | Isochorismate | 1.3 ± 0.2 | 1.8 ± 0.1 | 1.4 x 10⁶ | pH 7.5, 30°C | |

| α-ketoglutarate | 33 ± 4 | 1.8 ± 0.1 | 5.5 x 10⁴ | pH 7.5, 30°C | ||

| MenA | Farnesyl diphosphate | 2.5 ± 0.5 | N/A | N/A | pH 8.0, 37°C | |

| DHNA | 15 ± 3 | N/A | N/A | pH 8.0, 37°C |

N/A: Not available in the cited literature.

The intracellular concentrations of menaquinone and its precursor, demethylmenaquinone, are tightly regulated in response to environmental conditions.

Table 3: Menaquinone and Demethylmenaquinone Levels in E. coli

| Condition | Menaquinone-8 (nmol/g dry weight) | Demethylmenaquinone-8 (nmol/g dry weight) | Reference(s) |

| Aerobic Growth | Low levels | ~10-fold higher than MK-8 | |

| Anaerobic Growth | Increased levels | Very low levels |

Genetic Regulation of Menaquinone-9 Synthesis

The synthesis of menaquinone is primarily regulated at the transcriptional level in response to the availability of oxygen. In facultative anaerobes like E. coli, menaquinone is the predominant quinone used for anaerobic respiration, while ubiquinone is utilized during aerobic respiration. This differential requirement is reflected in the regulation of the men genes.

Regulation by FNR and ArcA

The expression of the men operon is under the control of two major global transcription regulators that respond to oxygen availability: FNR (Fumarate and Nitrate Reductase regulator) and ArcA (Aerobic Respiration Control).

-

FNR: FNR is a transcriptional activator that is active under anaerobic conditions. It contains an oxygen-labile [4Fe-4S] cluster that is essential for its DNA binding activity. In the absence of oxygen, the [4Fe-4S] cluster is intact, allowing FNR to dimerize and bind to specific DNA sequences (FNR boxes) in the promoter regions of its target genes, thereby activating their transcription. The men operon promoter region contains a putative FNR binding site, suggesting direct activation by FNR under anaerobic conditions.

-

ArcA: ArcA is the response regulator of the ArcB/ArcA two-component system, which indirectly senses the presence of oxygen through the redox state of the quinone pool. Under aerobic conditions, the sensor kinase ArcB is inactive. Under anaerobic conditions, the accumulation of reduced quinols activates ArcB's autophosphorylation activity. Phosphorylated ArcB then transfers the phosphoryl group to ArcA. Phosphorylated ArcA acts as a transcriptional repressor for many genes involved in aerobic respiration and an activator for some genes required for anaerobic metabolism. ArcA has been shown to repress the expression of some men genes under microaerobic conditions.

The interplay between FNR and ArcA allows for a fine-tuned response to varying oxygen levels, ensuring that menaquinone is synthesized when needed for anaerobic respiration.

Figure 2: Regulation of the men operon by FNR and ArcA.

Allosteric Regulation of MenD

In addition to transcriptional control, the menaquinone biosynthetic pathway is also subject to feedback regulation at the enzymatic level. In Mycobacterium tuberculosis and Staphylococcus aureus, the first committed enzyme of the pathway, MenD, is allosterically inhibited by the downstream metabolite 1,4-dihydroxy-2-naphthoic acid (DHNA). This feedback inhibition provides a rapid mechanism to control the flux through the pathway in response to the accumulation of a key intermediate. DHNA binds to a site on MenD that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.

Figure 3: Allosteric feedback inhibition of MenD by DHNA.

Experimental Protocols

Assay for Isochorismate Synthase (MenF) Activity

This protocol is adapted from established methods for measuring isochorismate synthase activity by detecting the formation of salicylic acid upon heating of the reaction product.

Materials:

-

Purified MenF enzyme

-

Chorismic acid solution (10 mM)

-

Reaction buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

Stopping solution: 1 M HCl

-

Ethyl acetate

-

Spectrofluorometer

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining 50 µL of 2x reaction buffer, the desired amount of MenF enzyme, and sterile water to a final volume of 90 µL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM chorismic acid.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

To convert isochorismate to salicylate, heat the mixture at 65°C for 30 minutes.

-

Extract the salicylate by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge at high speed for 5 minutes to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

-

Resuspend the dried salicylate in a known volume of buffer (e.g., 100 µL of 50 mM Tris-HCl, pH 7.5).

-

Measure the fluorescence of the salicylate using a spectrofluorometer with an excitation wavelength of 305 nm and an emission wavelength of 425 nm.

-

Quantify the amount of salicylate produced by comparing the fluorescence to a standard curve of known salicylate concentrations.

Assay for DHNA-octaprenyltransferase (MenA) Activity

This protocol is based on the method described by Suvarna et al. (1998) for measuring the incorporation of a radiolabeled prenyl donor into DHNA.

Materials:

-

Membrane preparation containing MenA

-

[³H]-Farnesyl pyrophosphate (FPP) or other radiolabeled prenyl pyrophosphate

-

1,4-dihydroxy-2-naphthoic acid (DHNA) solution (10 mM in ethanol/diethyl ether 2:1)

-

Reaction buffer: 0.1 M Tris-HCl, pH 8.0, 10 mM MgSO₄, 10 mM dithiothreitol (DTT), 0.4% Triton X-100

-

Stopping solution: 0.1 M acetic acid in methanol

-

Hexane

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture in a glass tube by combining the reaction buffer, membrane preparation (e.g., 0.2-0.25 mg of protein), and [³H]-FPP to a final volume of 0.49 mL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM DHNA solution.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 0.5 mL of the stopping solution.

-

Extract the lipid-soluble product by adding 4 mL of hexane and vortexing vigorously.

-

Centrifuge briefly to separate the phases.

-

Transfer a known volume of the upper hexane layer to a scintillation vial.

-

Evaporate the hexane and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [³H]-FPP.

Electrophoretic Mobility Shift Assay (EMSA) for FNR-DNA Binding

This protocol provides a general framework for assessing the binding of FNR to a putative DNA binding site in the promoter region of a men gene.

Materials:

-

Purified active FNR protein (reconstituted with [4Fe-4S] cluster under anaerobic conditions)

-

DNA probe containing the putative FNR binding site, labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye)

-

Unlabeled specific competitor DNA (same sequence as the probe)

-

Unlabeled non-specific competitor DNA (e.g., poly(dI-dC))

-

Binding buffer: e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol

-

Native polyacrylamide gel (e.g., 6%) in TBE buffer

-

Loading dye (non-denaturing)

-

Apparatus for gel electrophoresis and imaging system compatible with the DNA label

Procedure:

-

Binding Reaction (perform in an anaerobic chamber): a. In a microcentrifuge tube, combine the binding buffer, non-specific competitor DNA, and purified FNR protein. b. In a separate set of control tubes, add an excess of unlabeled specific competitor DNA or no FNR protein. c. Incubate at room temperature for 10-15 minutes to allow for non-specific binding to be blocked. d. Add the labeled DNA probe to each reaction tube. e. Incubate at room temperature for an additional 20-30 minutes to allow for FNR-DNA complex formation.

-

Electrophoresis: a. Add loading dye to each reaction. b. Carefully load the samples onto the native polyacrylamide gel. c. Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system until the dye front has migrated an appropriate distance.

-

Detection: a. Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or directly image the gel (for fluorescently labeled probes). b. For biotin-labeled probes, follow the manufacturer's instructions for detection using a streptavidin-HRP conjugate and a chemiluminescent substrate. c. Image the membrane or gel using an appropriate imaging system.

A "shifted" band, which migrates slower than the free probe, indicates the formation of an FNR-DNA complex. The intensity of this shifted band should be reduced in the presence of the specific competitor DNA but not the non-specific competitor.

Conclusion and Future Directions

The genetic regulation of menaquinone-9 synthesis is a highly coordinated process that is essential for the survival of many bacterial species, particularly under anaerobic conditions. The men pathway represents a promising target for the development of novel antimicrobial agents, as it is essential for many pathogens and is absent in humans. A thorough understanding of the enzymes involved, their kinetic properties, and the regulatory networks that control their expression is crucial for the rational design of inhibitors.

Future research should focus on obtaining a complete set of kinetic parameters for all the enzymes in the pathway to enable more accurate metabolic modeling. Further elucidation of the signaling pathways that modulate the activity of FNR and ArcA in response to various environmental cues will provide a more comprehensive picture of menaquinone regulation. Additionally, the structural characterization of the Men enzymes, particularly the membrane-bound MenA, will be invaluable for structure-based drug design. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this exciting and important field.

References

- 1. o-Succinylbenzoate: coenzyme A ligase, an enzyme involved in menaquinone (vitamin K2) biosynthesis, displays broad specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. All Three Endogenous Quinone Species of Escherichia coli Are Involved in Controlling the Activity of the Aerobic/Anaerobic Response Regulator ArcA - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the menA Gene in Menaquinone-9 Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Menaquinone (MK), or vitamin K2, is a crucial lipid-soluble molecule essential for the electron transport chain in many bacteria, particularly under anaerobic conditions.[1][2] The biosynthetic pathway for menaquinone is a vital metabolic process, making its constituent enzymes attractive targets for the development of novel antimicrobial agents, as this pathway is absent in humans.[2][3] This guide provides an in-depth examination of the menA gene and its protein product, MenA, a pivotal enzyme in the synthesis of menaquinones, including Menaquinone-9 (MK-9).

The menA Gene and the MenA Enzyme

The menA gene encodes the enzyme 1,4-dihydroxy-2-naphthoate (DHNA) polyprenyltransferase.[4] This enzyme is a key player in determining the efficiency of the menaquinone synthesis pathway. MenA belongs to the UbiA family of prenyltransferases and is an integral membrane protein. In the context of Menaquinone-9 biosynthesis, MenA functions as a DHNA nonaprenyltransferase, attaching a 45-carbon isoprenoid side chain to the naphthoquinone ring.

The Menaquinone Biosynthetic Pathway and the Function of MenA

Menaquinone biosynthesis is a multi-step process that begins with chorismate, a key intermediate from the shikimate pathway. The initial series of reactions, catalyzed by the MenF, MenD, MenH, MenC, MenE, and MenB enzymes, are carried out by soluble, cytosolic proteins and result in the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA).

The reaction catalyzed by MenA represents a critical transition in the pathway, linking the soluble DHNA precursor to the membrane. MenA transfers a polyprenyl group from a polyprenyl pyrophosphate donor to DHNA, which is accompanied by decarboxylation. This reaction forms the membrane-bound intermediate, demethylmenaquinone (DMK). The final step is the methylation of the DMK naphthoquinone ring by the enzyme MenG (also known as UbiE), which yields the final menaquinone product.

The overall pathway leading to Menaquinone-9 (MK-9) is depicted below.

Biochemical Properties and Kinetics of MenA

The MenA enzyme from Mycobacterium tuberculosis has been characterized, providing valuable quantitative data. It is a membrane-associated protein with approximately 90% of its activity found in the membrane-enriched fraction. The enzyme's function is absolutely dependent on a divalent cation, with Mg²⁺ being the most effective. While MenA has not been purified to homogeneity due to its nature as an integral membrane protein, studies using membrane preparations have elucidated key kinetic parameters.

| Parameter | Value | Organism / Conditions | Reference |

| Apparent Km (DHNA) | 8.2 µM | Mycobacterium tuberculosis H37Rv membrane prep | |

| Apparent Km (FPP)* | 4.3 µM | Mycobacterium tuberculosis H37Rv membrane prep | |

| Optimal pH | 8.5 (active over a wide range) | Mycobacterium tuberculosis H37Rv membrane prep | |

| Cofactor Requirement | Mg²⁺ (absolute dependency) | Mycobacterium tuberculosis H37Rv membrane prep |

*Farnesyl diphosphate (FPP) was used as the isoprenyl diphosphate substrate in this study.

Structurally, MenA shares sequence similarity with the UbiA enzyme involved in ubiquinone biosynthesis. Analysis of MenA from Bacillus subtilis has identified indispensable aspartate-rich motifs (D⁷⁸XXXXXD⁸⁴ and D²⁰⁸XXXD²¹²) that are critical for maintaining its catalytic activity.

Experimental Protocols

This protocol is adapted from methods used to characterize MenA from Mycobacterium tuberculosis and Escherichia coli. It measures the incorporation of a radiolabeled prenyl group into a lipid-soluble product.

1. Preparation of Membrane Fraction:

-

Grow bacterial cells (e.g., E. coli expressing the target menA gene) to the mid-log phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Resuspend the cell pellet in buffer containing protease inhibitors and lysozyme.

-

Lyse cells using sonication or a French press.

-

Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 min).

-

Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Wash the membrane pellet with buffer and resuspend in a small volume. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzymatic Reaction:

-

Prepare a reaction mixture in a microfuge tube containing:

- Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

- 10 mM MgCl₂

- 100 µM 1,4-dihydroxy-2-naphthoic acid (DHNA)

- Membrane protein preparation (e.g., 50-100 µg)

- Radiolabeled substrate, e.g., 5 µM [1-³H]farnesyl pyrophosphate ([³H]FPP)

-

Initiate the reaction by adding the membrane preparation.

-

Incubate at 37°C for 30-60 minutes.

3. Product Extraction and Quantification:

-

Stop the reaction by adding methanol.

-

Extract the lipid-soluble products by adding an organic solvent (e.g., n-hexane or chloroform). Vortex vigorously and centrifuge to separate the phases.

-

Transfer the organic (upper) phase containing the radiolabeled demethylmenaquinone product to a scintillation vial.

-

Evaporate the solvent under a stream of nitrogen.

-

Add scintillation cocktail and quantify the incorporated radioactivity using a liquid scintillation counter.

This protocol is used to confirm the function of the menA gene in vivo by analyzing the quinone content of bacterial cells.

1. Lipid Extraction:

-

Harvest a bacterial cell pellet from a known volume of culture.

-

Perform a total lipid extraction using a modified Bligh-Dyer method. This typically involves a one-phase extraction with a chloroform:methanol:water mixture, followed by the addition of more chloroform and water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

2. Sample Preparation:

-

Dry the lipid extract under nitrogen.

-

Resuspend the dried lipids in a suitable solvent for chromatography (e.g., acetone or ethanol).

3. HPLC Analysis:

-

Inject the sample onto a reverse-phase HPLC system equipped with a C18 column.

-

Use an isocratic mobile phase, for example, a mixture of ethanol and methanol, to separate the different quinone species.

-

Detect the eluting quinones using a UV detector (at ~248-270 nm) or a fluorescence detector.

-

Identify and quantify demethylmenaquinone and menaquinone peaks by comparing their retention times and spectra to authentic standards. Complementation of a menA mutant with a functional menA gene will show restoration of menaquinone biosynthesis.

MenA as a Target for Drug Development

The menaquinone biosynthetic pathway is an excellent target for antimicrobial drug development because it is essential for many pathogenic bacteria but is not present in humans. MenA, in particular, is a promising target due to its critical role in the pathway and its membrane location.

Inhibition of MenA disrupts the electron transport chain, leading to bactericidal effects against both replicating and non-replicating bacteria, including drug-resistant strains of Mycobacterium tuberculosis. The compound Ro 48-8071 has been identified as an inhibitor of M. tuberculosis MenA. Kinetic studies revealed that it acts as a competitive inhibitor with respect to the isoprenyl diphosphate substrate and a non-competitive inhibitor with respect to DHNA. This suggests that inhibitors can be designed to specifically target the prenyl-binding site of the enzyme, providing a clear strategy for the development of novel anti-tuberculosis drugs.

References

- 1. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]

- 3. MenA Is a Promising Drug Target for Developing Novel Lead Molecules to Combat Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menaquinone (vitamin K2) biosynthesis: localization and characterization of the menA gene from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Menaquinone-9 in Human Plasma by HPLC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of Menaquinone-9 (MK-9), a long-chain subtype of vitamin K2, in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for clinical research, nutritional studies, and drug development applications requiring accurate measurement of MK-9 levels in a complex biological matrix.

Introduction

Vitamin K2, a family of compounds known as menaquinones (MK-n), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1][2] Menaquinones are characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain.[3] Menaquinone-9 (MK-9), with its nine isoprene units, is one of the long-chain menaquinones found in certain fermented foods and synthesized by gut bacteria.[3]

The analysis of long-chain menaquinones like MK-9 in plasma is challenging due to their high lipophilicity and typically low endogenous concentrations.[4] HPLC-MS/MS offers the necessary selectivity and sensitivity for accurate quantification in complex biological matrices. This application note provides a detailed protocol for the extraction and quantification of MK-9 in human plasma, intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents

-

Menaquinone-9 (analytical standard)

-